Cas no 1807056-32-1 (Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate)

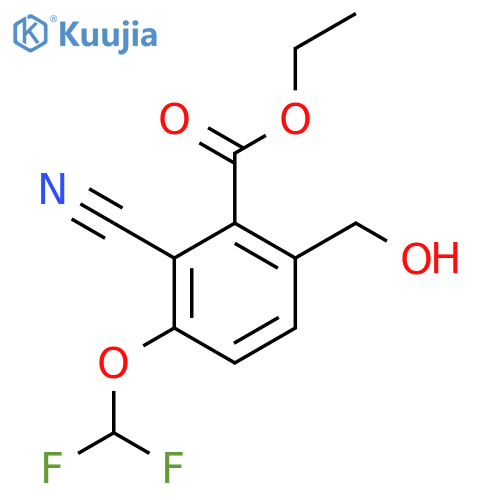

1807056-32-1 structure

商品名:Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate

CAS番号:1807056-32-1

MF:C12H11F2NO4

メガワット:271.21685051918

CID:4947098

Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate

-

- インチ: 1S/C12H11F2NO4/c1-2-18-11(17)10-7(6-16)3-4-9(8(10)5-15)19-12(13)14/h3-4,12,16H,2,6H2,1H3

- InChIKey: WTTHYGNRKDAHMK-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(CO)=C(C(=O)OCC)C=1C#N)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 355

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 79.6

Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015018533-1g |

Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate |

1807056-32-1 | 97% | 1g |

1,475.10 USD | 2021-06-18 |

Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

1807056-32-1 (Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate) 関連製品

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量